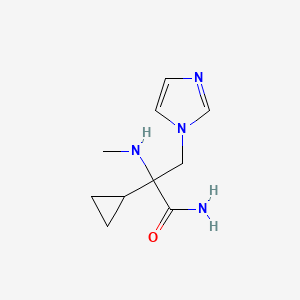
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that features a cyclopropyl group, an imidazole ring, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or an amine.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination, where a carbonyl compound reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the imidazole ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl group or the imidazole ring.
Reduction: Reduced forms of the imidazole ring or the carbonyl group.
Substitution: Substituted derivatives at the imidazole ring or the amide group.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels, thereby modulating their activity. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(ethylamino)propanamide: Similar structure but with an ethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(dimethylamino)propanamide: Similar structure but with a dimethylamino group instead of a methylamino group.
2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(hydroxyamino)propanamide: Similar structure but with a hydroxyamino group instead of a methylamino group.
Uniqueness
The uniqueness of 2-Cyclopropyl-3-(1h-imidazol-1-yl)-2-(methylamino)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, imidazole ring, and methylamino group allows for unique interactions with molecular targets and distinct reactivity patterns in chemical reactions.
Propriétés
Formule moléculaire |
C10H16N4O |
|---|---|
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-cyclopropyl-3-imidazol-1-yl-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H16N4O/c1-12-10(9(11)15,8-2-3-8)6-14-5-4-13-7-14/h4-5,7-8,12H,2-3,6H2,1H3,(H2,11,15) |
Clé InChI |
IWSVGMJNMHRFNL-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=CN=C1)(C2CC2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















